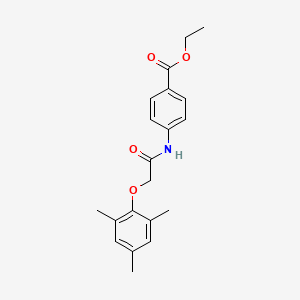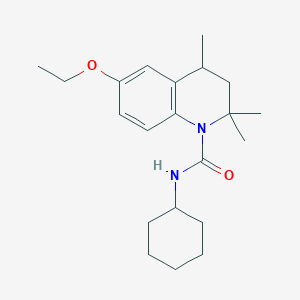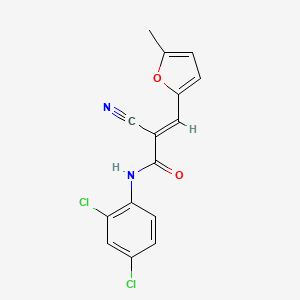![molecular formula C19H20BrNO2 B11654171 3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide](/img/structure/B11654171.png)
3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide is a chemical compound that belongs to the class of benzamides It is characterized by the presence of a bromine atom attached to the benzene ring and a phenyloxan-4-yl group attached to the nitrogen atom of the benzamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide typically involves a multi-step process One common method starts with the bromination of benzamide to introduce the bromine atom at the desired position on the benzene ringThe reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like palladium or copper complexes to facilitate the reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is common to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the bromine atom to a hydrogen atom, forming a de-brominated product.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium hydroxide or ammonia for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may yield de-brominated compounds, and substitution may yield hydroxylated or aminated derivatives .
Aplicaciones Científicas De Investigación
3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mecanismo De Acción
The mechanism of action of 3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide involves its interaction with specific molecular targets and pathways. The bromine atom and the phenyloxan-4-yl group play crucial roles in its binding affinity and specificity towards these targets. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its molecular interactions and pathways are essential to fully understand its mechanism of action .
Comparación Con Compuestos Similares
Similar Compounds
Some similar compounds to 3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide include:
- 4-bromo-N-(6-methyl-pyridin-2-yl)-benzamide
- 4-bromo-N-(4-phenyl-thiazol-2-yl)-benzamide
- 4-bromo-N-(4-(3-nitro-phenyl)-thiazol-2-yl)-benzamide .
Uniqueness
Compared to these similar compounds, this compound is unique due to the presence of the phenyloxan-4-yl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research applications and potential therapeutic uses.
Propiedades
Fórmula molecular |
C19H20BrNO2 |
|---|---|
Peso molecular |
374.3 g/mol |
Nombre IUPAC |
3-bromo-N-[(4-phenyloxan-4-yl)methyl]benzamide |
InChI |
InChI=1S/C19H20BrNO2/c20-17-8-4-5-15(13-17)18(22)21-14-19(9-11-23-12-10-19)16-6-2-1-3-7-16/h1-8,13H,9-12,14H2,(H,21,22) |
Clave InChI |
XRXAASSYMQTPTP-UHFFFAOYSA-N |
SMILES canónico |
C1COCCC1(CNC(=O)C2=CC(=CC=C2)Br)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[4-(1H-benzimidazol-2-yl)phenyl]-2-bromobenzamide](/img/structure/B11654090.png)
![6-Amino-3-ethyl-4-(2-nitrophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11654093.png)
![Ethyl 2-{[(4-chloro-2-methylphenoxy)acetyl]amino}-5-[(2-fluorophenyl)carbamoyl]-4-methylthiophene-3-carboxylate](/img/structure/B11654094.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-4-methylbenzamide](/img/structure/B11654108.png)
![5-[(2,4-Diethoxyphenyl)methylidene]-1,3-diphenyl-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B11654123.png)


![2-{[3-cyano-4-(methoxymethyl)-6-methylpyridin-2-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B11654141.png)
![(6Z)-6-{3-ethoxy-4-[2-(3-ethyl-5-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11654146.png)
![3-[(Dibenzylamino)methyl]-2,8-dimethylquinolin-4-ol](/img/structure/B11654153.png)
![Ethyl 4-[(benzylamino)sulfonyl]phenylcarbamate](/img/structure/B11654155.png)

![N-benzyl-N-[2-(2,2-dimethyl-4-phenyloxan-4-yl)ethyl]furan-2-carboxamide](/img/structure/B11654167.png)
![3-chloro-1-(2,4-dimethylphenyl)-4-[(2,5-dimethylphenyl)amino]-1H-pyrrole-2,5-dione](/img/structure/B11654182.png)
